molecular formula C20H18ClN3O5 B11283712 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B11283712
M. Wt: 415.8 g/mol
InChI Key: RWHRGPFDKGIDGY-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C23H20ClN5O3S\text{C}_{23}\text{H}_{20}\text{ClN}_5\text{O}_3\text{S}C23​H20​ClN5​O3​S

    .
  • It features a tetrahydropyrazine ring, a chlorophenyl group, and a dimethoxyphenylacetamide moiety.
  • The compound’s structure suggests potential biological activity due to its diverse functional groups.
  • Preparation Methods

      Reaction Conditions: These would depend on the specific synthetic pathway chosen.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would vary based on the specific reaction. For example

      Major Products: These would depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Evaluate its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed.
    • Molecular targets and pathways remain uncharacterized.
  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    Molecular Formula

    C20H18ClN3O5

    Molecular Weight

    415.8 g/mol

    IUPAC Name

    2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

    InChI

    InChI=1S/C20H18ClN3O5/c1-28-16-9-14(10-17(11-16)29-2)22-18(25)12-23-6-7-24(20(27)19(23)26)15-5-3-4-13(21)8-15/h3-11H,12H2,1-2H3,(H,22,25)

    InChI Key

    RWHRGPFDKGIDGY-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)OC

    Origin of Product

    United States

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